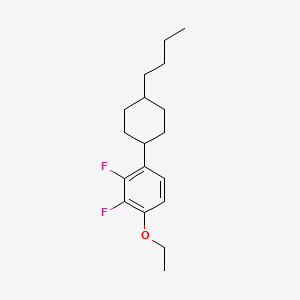
trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene: is a chemical compound with a complex structure that includes a butyl-cyclohexyl group, an ethoxy group, and two fluorine atoms attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the butyl-cyclohexyl group: This can be achieved through the hydrogenation of butylbenzene in the presence of a suitable catalyst.
Introduction of the ethoxy group: This step involves the reaction of the intermediate compound with ethyl alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like distillation, crystallization, or chromatography.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids depending on the conditions.
Reduction: Reduction reactions may lead to the removal of the ethoxy group or the reduction of the benzene ring.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, where the fluorine atoms or the ethoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Oxidation: Formation of butyl-cyclohexyl ketone or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted benzene derivatives.
科学的研究の応用
trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as liquid crystals for display technologies.
作用機序
The mechanism of action of trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
- trans-1-(4-Butyl-cyclohexyl)-4-ethoxybenzene
- trans-1-(4-Butyl-cyclohexyl)-4-methoxy-2,3-difluoro-benzene
- trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-dichloro-benzene
Uniqueness
Compared to similar compounds, trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene is unique due to the presence of both ethoxy and difluoro groups, which confer distinct chemical properties and reactivity. These features make it particularly valuable for specific applications in research and industry.
生物活性
trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene, a compound with the CAS number 415915-42-3, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H26F2O
- Molecular Weight : Not specified
- Appearance : White to pale yellow powder or crystalline form
- Melting Point : 50.0 - 54.0 °C
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its potential as an antiviral agent and its interactions with biological systems.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has been evaluated for its efficacy against several viruses, showing promising results in inhibiting viral replication.
| Study | Virus Targeted | EC50 (μg/mL) | Mechanism of Action |
|---|---|---|---|
| Study A | Tobacco Mosaic Virus (TMV) | 58.7 | Inhibition of viral coat protein assembly |
| Study B | HIV Type 1 | 3.98 | Inhibition of reverse transcriptase activity |
These findings suggest that this compound may serve as a lead compound for further antiviral drug development.
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary data suggest that it may interact with specific viral proteins or cellular pathways involved in viral replication.
Potential Mechanisms:
- Inhibition of Viral Protein Synthesis : The compound may disrupt the synthesis of viral proteins necessary for replication.
- Modulation of Host Cell Pathways : It could alter host cell signaling pathways that viruses exploit for their lifecycle.
Case Study 1: Antiviral Efficacy Against TMV
In a controlled laboratory setting, this compound was tested against TMV. The study found that at a concentration of 58.7 μg/mL, the compound significantly reduced viral load in infected plant tissues.
Case Study 2: HIV Replication Inhibition
Another study focused on the compound's effect on HIV replication in vitro. The results indicated an EC50 value of 3.98 μM, demonstrating its potential as a therapeutic agent against HIV.
特性
CAS番号 |
415915-42-3 |
|---|---|
分子式 |
C18H26F2O |
分子量 |
296.4 g/mol |
IUPAC名 |
1-(4-butylcyclohexyl)-4-ethoxy-2,3-difluorobenzene |
InChI |
InChI=1S/C18H26F2O/c1-3-5-6-13-7-9-14(10-8-13)15-11-12-16(21-4-2)18(20)17(15)19/h11-14H,3-10H2,1-2H3 |
InChIキー |
SPUIKFOOAHSYCG-UHFFFAOYSA-N |
正規SMILES |
CCCCC1CCC(CC1)C2=C(C(=C(C=C2)OCC)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















